4-Fluoro-3-methylphenyl perfluoroethyl ketone
Description
4-Fluoro-3-methylphenyl perfluoroethyl ketone (IUPAC: 1-(4-Fluoro-3-methylphenyl)ethanone with a perfluoroethyl substituent) is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position, linked to a perfluoroethyl (C₂F₅) ketone moiety . The perfluoroethyl group introduces strong electron-withdrawing effects, enhancing thermal stability and resistance to hydrolysis.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-fluoro-3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-4-6(2-3-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXTCSMAMWYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylphenyl perfluoroethyl ketone typically involves the introduction of the fluoro and methyl groups onto a phenyl ring, followed by the attachment of the perfluoroethyl ketone group. One common method involves the use of fluorinating agents and methylating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to higher yields and reduced production costs. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenyl perfluoroethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-methylphenyl perfluoroethyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenyl perfluoroethyl ketone involves its interaction with molecular targets through its fluoro and methyl groups. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The perfluoroethyl ketone moiety also plays a role in stabilizing the compound and enhancing its chemical properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 4-fluoro-3-methylphenyl perfluoroethyl ketone and related fluorinated ketones:
| Compound Name | Molecular Formula | Substituents | Fluorination Pattern | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₆F₄O | 4-F, 3-CH₃ on phenyl; C₂F₅ ketone | Aromatic + perfluoroalkyl | Aromatic ring, perfluoroethyl |
| Perfluoroethyl isopropyl ketone (NOVEC 1230) | C₆F₁₂O | Perfluoroethyl (C₂F₅), perfluoroisopropyl (CF(CF₃)₂) | Fully fluorinated aliphatic | Aliphatic perfluoroalkyl ketone |
| Biphenyl-4-yl chloromethyl ketone | C₁₄H₁₁ClO | Biphenyl; chloromethyl ketone | Chlorine substituent | Chloromethyl, biphenyl system |
| Perfluoro-(isopropyl-1-methyl-2-oxapentyl) ketone | C₉F₁₈O₂ | Complex branched perfluoroether | Fully fluorinated ether | Ether-linked perfluoroalkyl |
Reactivity and Stability
- Electron-Withdrawing Effects: The perfluoroethyl group in this compound reduces electron density at the carbonyl carbon, decreasing susceptibility to nucleophilic attack compared to non-fluorinated analogs. However, steric bulk from C₂F₅ may hinder reactions, as seen in similar perfluoroalkyl ketones .
- Thermal Stability: Fully fluorinated aliphatic ketones (e.g., NOVEC 1230) exhibit exceptional thermal stability (decomposition > 500°C), making them suitable for fire suppression . The aromatic fluorination in 4-fluoro-3-methylphenyl derivatives likely confers moderate thermal resilience.
- Hydrolytic Stability : Perfluoroalkyl groups resist hydrolysis, whereas chloromethyl ketones (e.g., biphenyl-4-yl chloromethyl ketone) are more reactive toward nucleophiles like water .
Key Research Findings
- Reactivity Trade-offs : Bulkier perfluoroalkyl groups (e.g., C₂F₅) reduce reaction rates in nucleophilic additions despite lower LUMO energy, highlighting steric limitations .
- Synthetic Challenges : Electrochemical fluorination methods for perfluoroalkyl ketones require specialized catalysts (e.g., alkali metal fluorides) and solvent-free conditions to optimize yields .
- Biological Potential: Fluorinated aromatic ketones show promise in enzyme inhibition but require optimization for pharmacokinetics and selectivity .
Biological Activity
4-Fluoro-3-methylphenyl perfluoroethyl ketone is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C11H10F2O
- IUPAC Name : this compound
This structure features a perfluoroethyl group attached to a ketone, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Pseudomonas aeruginosa | Effective against resistant strains |
The mechanism of action for its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (skin cancer) | 1.61 ± 1.92 | |
| MCF-7 (breast cancer) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that modifications to the fluorinated moieties can enhance cytotoxic effects, making it a promising scaffold for developing new anticancer agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and increased apoptosis.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.
Study on Antimicrobial Efficacy
A study conducted on resistant strains of Staphylococcus aureus demonstrated that this compound exhibited potent activity comparable to standard antibiotics like norfloxacin. The minimum inhibitory concentration (MIC) was significantly lower than that of control compounds, highlighting its potential as an effective antimicrobial agent.
Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, supporting its potential use as an anticancer agent. The results indicated that the compound could effectively target and kill cancer cells while sparing normal cells.
Mechanistic Insights
Further investigations into the molecular mechanisms revealed that the compound interacts with specific cellular targets, enhancing drug efficacy and reducing side effects compared to traditional chemotherapeutics. This selectivity is crucial for developing safer therapeutic options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
